molecular formula C19H21NO4 B5503822 METHYL 2-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE

METHYL 2-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE

Cat. No.: B5503822
M. Wt: 327.4 g/mol
InChI Key: JLVAZLSEKCOOHZ-UHFFFAOYSA-N
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Description

Methyl 2-{2-[2-(propan-2-yl)phenoxy]acetamido}benzoate is an organic compound with the molecular formula C18H19NO4. This compound is characterized by the presence of a benzoate ester, an acetamido group, and a phenoxy group substituted with an isopropyl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 2-{2-[2-(propan-2-yl)phenoxy]acetamido}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action for “methyl 2-{[(2-isopropylphenoxy)acetyl]amino}benzoate” is not specified in the search results .

Safety and Hazards

The safety and hazards associated with “methyl 2-{[(2-isopropylphenoxy)acetyl]amino}benzoate” are not specified in the search results .

Future Directions

The future directions for research or applications of “methyl 2-{[(2-isopropylphenoxy)acetyl]amino}benzoate” are not detailed in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[2-(propan-2-yl)phenoxy]acetamido}benzoate typically involves the following steps:

    Formation of the phenoxy intermediate: The reaction begins with the preparation of 2-(propan-2-yl)phenol, which is then reacted with chloroacetic acid to form 2-(propan-2-yl)phenoxyacetic acid.

    Amidation: The phenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with 2-aminobenzoic acid to form the amide intermediate.

    Esterification: Finally, the amide intermediate is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[2-(propan-2-yl)phenoxy]acetamido}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or ammonia in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Corresponding substituted esters or amides.

Comparison with Similar Compounds

Methyl 2-{2-[2-(propan-2-yl)phenoxy]acetamido}benzoate can be compared with similar compounds such as:

    Methyl 2-{2-[2-(propan-2-yl)phenoxy]carbonyl}amino}benzoate: This compound has a similar structure but with a carbonyl group instead of an acetamido group.

    Methyl 2-{2-[2-(propan-2-yl)phenoxy]acetyl}oxyacetyl}amino}benzoate: This compound contains an additional acetyl group, which may alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13(2)14-8-5-7-11-17(14)24-12-18(21)20-16-10-6-4-9-15(16)19(22)23-3/h4-11,13H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVAZLSEKCOOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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